molecular formula C16H23NO2 B14173081 N,N-bis[(5-methylfuran-2-yl)methyl]butan-1-amine CAS No. 130539-96-7

N,N-bis[(5-methylfuran-2-yl)methyl]butan-1-amine

Cat. No.: B14173081
CAS No.: 130539-96-7
M. Wt: 261.36 g/mol
InChI Key: GXUBMSNDKZTMMR-UHFFFAOYSA-N
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Description

N,N-bis[(5-methylfuran-2-yl)methyl]butan-1-amine: is an organic compound that features a butan-1-amine backbone with two 5-methylfuran-2-ylmethyl groups attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-bis[(5-methylfuran-2-yl)methyl]butan-1-amine typically involves the reaction of butan-1-amine with 5-methylfuran-2-carbaldehyde under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or hydrogen gas with a suitable catalyst like palladium on carbon.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors to ensure efficient mixing and reaction control. The use of high-pressure hydrogenation reactors can also enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N,N-bis[(5-methylfuran-2-yl)methyl]butan-1-amine can undergo oxidation reactions, particularly at the furan rings, leading to the formation of furan-2,5-dicarboxylic acid derivatives.

    Reduction: The compound can be reduced to form the corresponding tetrahydrofuran derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or catalytic hydrogenation.

    Substitution: Halogenation using bromine or chlorination agents.

Major Products:

    Oxidation: Furan-2,5-dicarboxylic acid derivatives.

    Reduction: Tetrahydrofuran derivatives.

    Substitution: Halogenated furan derivatives.

Scientific Research Applications

Chemistry: N,N-bis[(5-methylfuran-2-yl)methyl]butan-1-amine is used as a building block in organic synthesis, particularly in the preparation of heterocyclic compounds and polymers.

Medicine: Research is ongoing to explore the compound’s potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is required.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials, including advanced polymers and resins.

Mechanism of Action

The mechanism by which N,N-bis[(5-methylfuran-2-yl)methyl]butan-1-amine exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The furan rings can participate in π-π stacking interactions, while the amine group can form hydrogen bonds with target molecules. These interactions can modulate the activity of the target proteins, leading to the desired biological or chemical effects.

Comparison with Similar Compounds

  • N,N-dimethyl-5-methylfurfurylamine
  • N-benzyl-1-(5-methyl-2-furyl)but-3-en-1-amine
  • 5-methylfuran-2-ylmethylamine

Comparison: N,N-bis[(5-methylfuran-2-yl)methyl]butan-1-amine is unique due to the presence of two 5-methylfuran-2-ylmethyl groups, which provide enhanced stability and reactivity compared to similar compounds. This structural feature allows for more diverse chemical modifications and applications in various fields.

Properties

CAS No.

130539-96-7

Molecular Formula

C16H23NO2

Molecular Weight

261.36 g/mol

IUPAC Name

N,N-bis[(5-methylfuran-2-yl)methyl]butan-1-amine

InChI

InChI=1S/C16H23NO2/c1-4-5-10-17(11-15-8-6-13(2)18-15)12-16-9-7-14(3)19-16/h6-9H,4-5,10-12H2,1-3H3

InChI Key

GXUBMSNDKZTMMR-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CC1=CC=C(O1)C)CC2=CC=C(O2)C

solubility

4.9 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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